D-Valacyclovir

Catalog No.
S953660
CAS No.
142963-60-8
M.F
C13H20N6O4
M. Wt
324.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Valacyclovir

CAS Number

142963-60-8

Product Name

D-Valacyclovir

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-3-methylbutanoate

Molecular Formula

C13H20N6O4

Molecular Weight

324.34 g/mol

InChI

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m1/s1

InChI Key

HDOVUKNUBWVHOX-MRVPVSSYSA-N

SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N)N

Isomeric SMILES

CC(C)[C@H](C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N)N
  • Treatment of Herpesvirus Infections:

    • Clinical trials have extensively investigated D-Valacyclovir's efficacy in treating various herpesvirus infections, including:
      • Herpes simplex virus type 1 (HSV-1) causing cold sores and genital herpes Source: Wald A, Zeh J, Barnum G, et al. JAMA. 1998;280(11):887-92.: )
      • Herpes simplex virus type 2 (HSV-2) causing genital herpes Source: Tyring S, Bodsworth N, Anderson J, et al. Clin Infect Dis. 2000;30(1):10-16.: )
      • Varicella-zoster virus (VZV) causing chickenpox and shingles Source: Guieu S, Carrat MJ, Garin J, et al. Clin Ther. 2001;23(12):1587-95.: )
    • Research is also ongoing to evaluate D-Valacyclovir's effectiveness against other herpesviruses, including cytomegalovirus (CMV).
  • Prevention of Herpesvirus Recurrence:

    • D-Valacyclovir's ability to suppress viral replication makes it valuable in preventing recurrent outbreaks of herpes infections. Studies have shown its effectiveness in preventing:
      • Recurrent genital herpes caused by HSV-2 Source: Straus SE, Corey L, Ashley RL, et al. N Engl J Med. 2004;350(14):1449-57.: )
      • Recurrent cold sores caused by HSV-1 Source: Tyring S, Barbarash ME, Bean B, et al. J Am Acad Dermatol. 2000;42(1):10-16.:
    • Research continues to explore D-Valacyclovir's potential role in preventing transmission of herpesviruses from mother to child during pregnancy.

D-Valacyclovir, commonly known as valacyclovir, is an antiviral medication that serves as a prodrug for acyclovir. Its chemical structure is defined by the formula C13H20N6O4C_{13}H_{20}N_{6}O_{4}, and it is classified as a nucleoside analog that inhibits viral DNA polymerase. Valacyclovir is an ester of L-valine and acyclovir, designed to enhance the bioavailability of acyclovir when administered orally. Upon ingestion, valacyclovir is rapidly converted to acyclovir and valine through the action of esterases in the liver and intestines, making it more effective than acyclovir in treating herpes virus infections .

D-Valacyclovir's antiviral activity relies on its conversion to acyclovir. Once converted, acyclovir acts as a competitive inhibitor of the viral DNA polymerase enzyme []. This enzyme is crucial for herpesvirus replication. Acyclovir's structure mimics a natural nucleoside, allowing it to be incorporated into the viral DNA chain. However, acyclovir lacks the 3' hydroxyl group needed for further chain elongation, effectively stopping viral replication [].

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder.
  • Melting Point: 175-180°C.
  • Solubility: Slightly soluble in water.
  • Stability: Relatively stable under acidic and neutral conditions, but hydrolyzes in alkaline environments.

Valacyclovir undergoes hydrolysis to yield acyclovir and L-valine. The primary reaction involves the cleavage of the ester bond between the valine moiety and acyclovir. This transformation occurs predominantly in the gut and liver, facilitated by enzymes such as valacyclovir hydrolase . The chemical reaction can be summarized as follows:

ValacyclovirEsterasesAcyclovir+L Valine\text{Valacyclovir}\xrightarrow{\text{Esterases}}\text{Acyclovir}+\text{L Valine}

Once converted to acyclovir, it is phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further phosphorylated to its active triphosphate form (acyclovir triphosphate) by cellular kinases. This active metabolite inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for incorporation into viral DNA .

Valacyclovir exhibits potent antiviral activity against various herpesviruses, including herpes simplex virus types 1 and 2, varicella-zoster virus, cytomegalovirus, and Epstein-Barr virus. Its mechanism of action involves three key processes:

  • Competitive Inhibition: Acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA.
  • Chain Termination: Once incorporated, it leads to premature termination of the growing viral DNA chain.
  • Inactivation of Viral Enzymes: Acyclovir triphosphate also inhibits viral DNA polymerase, preventing further replication .

The selectivity of valacyclovir for viral over cellular enzymes contributes to its reduced toxicity compared to other antiviral agents.

The synthesis of valacyclovir involves several steps:

  • Esterification: Acyclovir is reacted with a carboxybenzyl protected L-valine using dicyclohexylcarbodiimide as a dehydrating agent.
  • Deprotection: The protecting group is removed through hydrogenation using a palladium catalyst.
  • Purification: The resulting compound is purified to yield valacyclovir .

This synthetic route enhances the oral bioavailability of the drug compared to its parent compound.

Valacyclovir is primarily used in clinical settings for:

  • Treatment of genital herpes.
  • Management of cold sores (herpes labialis).
  • Treatment of shingles (herpes zoster).
  • Prophylaxis against cytomegalovirus infection in transplant patients.

Its improved pharmacokinetics allow for less frequent dosing compared to acyclovir, enhancing patient compliance .

Valacyclovir may interact with other medications, particularly those that affect renal function or are metabolized by similar pathways. Notably:

  • Renal Impairment: Dosage adjustments may be necessary for patients with compromised kidney function due to increased risk of toxicity.
  • Drug Interactions: Co-administration with drugs that affect renal clearance can lead to increased plasma levels of acyclovir, necessitating careful monitoring .

Studies have shown that valacyclovir can inhibit the uptake of certain dipeptide transporter substrates, which may affect the absorption and efficacy of co-administered medications .

Valacyclovir shares similarities with several other antiviral agents that target herpesviruses. Below is a comparison highlighting its uniqueness:

CompoundStructureMechanism of ActionBioavailabilityUnique Features
AcyclovirGuanine nucleoside analogInhibits viral DNA polymerase~15%Requires more frequent dosing
FamciclovirProdrug of penciclovirInhibits viral DNA polymerase~77%Higher bioavailability than acyclovir
PenciclovirGuanine nucleoside analogInhibits viral DNA polymerase~20%Less effective against HSV-2
GanciclovirGuanine nucleoside analogInhibits viral DNA polymerase~5%Primarily used for cytomegalovirus

Valacyclovir's enhanced bioavailability and conversion efficiency make it a preferred choice over acyclovir in many clinical applications, particularly where patient adherence to treatment regimens is critical .

XLogP3

-0.5

Dates

Modify: 2024-04-14

Explore Compound Types